molecular formula C18H20N2O3S B4954636 1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4954636
M. Wt: 344.4 g/mol
InChI Key: GNRDHRCZBXXMIE-UHFFFAOYSA-N
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Description

1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is an organic compound with a complex structure that includes a cyclohexene ring, a thiophene ring, and a diazinane trione core

Preparation Methods

The synthesis of 1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the reaction of cyclohexene with ethylamine to form 2-(1-cyclohexenyl)ethylamine . This intermediate can then be reacted with appropriate reagents to introduce the thiophene and diazinane trione moieties. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

    Addition: The cyclohexene ring can participate in addition reactions with halogens or hydrogen.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The cyclohexene and thiophene rings may interact with enzymes or receptors, modulating their activity. The diazinane trione core could play a role in stabilizing the compound’s binding to its targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-[2-(Cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione include:

The uniqueness of this compound lies in its combination of these diverse functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-5-[(3-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-8-10-24-15(12)11-14-16(21)19-18(23)20(17(14)22)9-7-13-5-3-2-4-6-13/h5,8,10-11H,2-4,6-7,9H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRDHRCZBXXMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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